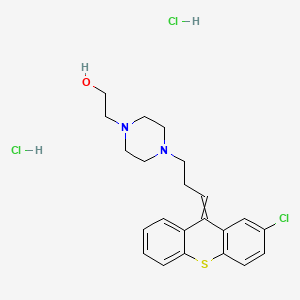

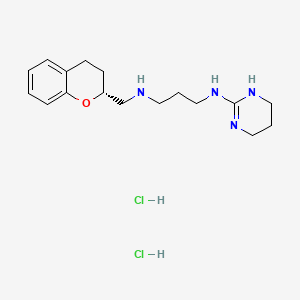

3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arpenal HCl is a ganglionic blocking agent which may be useful in the treatment of bronchial asthma.

Applications De Recherche Scientifique

Inhibition and Hydrolysis by Enzymes

3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride, under the name Aprophen, has been studied for its interactions with enzymes. It is a potent reversible inhibitor and a poor substrate of human serum butyrylcholinesterase (BuChE) and rabbit liver carboxylesterases. Aprophen demonstrates complex mixed competitive noncompetitive inhibition kinetics with BuChE, showing that it has multiple binding sites for both substrate and inhibitor as well as positive cooperative ligand binding (Rush, Ralston & Wolfe, 1985).

Antimuscarinic and Bladder Activity

A study focused on the development of agents with similar properties to oxybutynin chloride, which contains a 3-(Diethylamino)propyl structure, found several potent antimuscarinics in this class. These compounds demonstrated a longer duration of activity than oxybutynin in a guinea pig cystometrogram model, indicating potential applications in treating neurogenic bladder symptoms (Carter et al., 1991).

Impurity Identification in Local Anesthetics

3-(Diethylamino)propyl compounds have been identified as impurities in the synthesis of local anesthetics like proparacaine hydrochloride. This discovery highlights the importance of quality control in pharmaceutical manufacturing (Yang et al., 2020).

Cytochrome P-450 Inhibition and Metabolism Studies

Another research focused on alpha-phenyl-alpha-propylbenzeneacetic acid 2-[diethylamino]-ethyl ester hydrochloride (SKF-525A), which is structurally related to 3-(Diethylamino)propyl compounds. This study provided insights into how SKF-525A affects the metabolism and toxicity of triphenyltin in mice, suggesting a broader applicability in understanding the metabolic pathways influenced by similar compounds (Ohhira, Matsui & Watanabe, 2000).

Biomedical Material Synthesis

3-(Diethylamino)propyl compounds have been used in the synthesis of potential materials for biomedical applications. For example, poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] (PBDP) was synthesized and analyzed for hydrolytic degradation, demonstrating its potential use in various biomedical applications (Amin et al., 2017).

Antiarrhythmic Drug Development

Publications have reviewed the design and synthesis of antiarrhythmic drugs like nibentan and niferidyl, which feature 3-(Diethylamino)propyl structures. These drugs have undergone pharmacological research and clinical trials, signifying their importance in cardiac therapeutics (Davydova, 2019).

Propriétés

Numéro CAS |

3098-65-5 |

|---|---|

Nom du produit |

3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride |

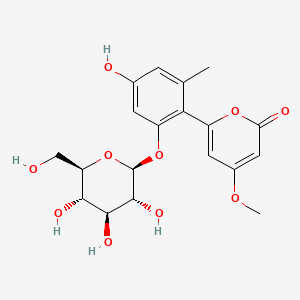

Formule moléculaire |

C21H28ClNO2 |

Poids moléculaire |

361.9 g/mol |

Nom IUPAC |

3-(diethylamino)propyl 2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C21H27NO2.ClH/c1-3-22(4-2)16-11-17-24-21(23)20(18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3;1H |

Clé InChI |

KLGBXKGAWZWAIX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

SMILES canonique |

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

arpenal N-(3-diethylaminopropyl)-2,2-diphenylacetamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)